REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].[CH2:7]([O:14][CH2:15][CH:16]1[CH2:21]CC(=O)C[CH2:17]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:1]=[C:2]1[CH2:5][CH2:17][CH:16]([CH2:15][O:14][CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:21][CH2:3]1 |f:0.1,3.4|
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Name
|
|
Quantity
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4.37 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1CCC(CC1)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.27 g
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Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added dropwise
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Type
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TEMPERATURE
|
Details
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for 1 hour as the reaction warmed to ambient temperature
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to −40° C.
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Type
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STIRRING
|
Details
|
After stirring 18 hours at ambient temperature
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
the reaction was quenched by the careful addition of 33% brine (150 mL)
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Type
|
ADDITION
|
Details
|
diluted with ether (150 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ether (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel
|
Type
|
WASH
|
Details
|
eluted with a 0, 10, 15, 25% ethyl acetate in hexane step gradient
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |